molecular formula C8H10ClNO B1435417 3,4-dihydro-1H-2,3-benzoxazine hydrochloride CAS No. 14758-58-8

3,4-dihydro-1H-2,3-benzoxazine hydrochloride

Cat. No.: B1435417
CAS No.: 14758-58-8
M. Wt: 171.62 g/mol
InChI Key: IOWFVFYUKLHKIG-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2,3-benzoxazine hydrochloride is a heterocyclic compound with a molecular formula of C8H9NO·HCl. It is a derivative of benzoxazine, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

3,4-dihydro-1H-2,3-benzoxazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to act as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction suggests that this compound can modulate receptor activity, potentially influencing various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antifungal activity, which indicates its potential impact on cellular metabolism and gene expression in fungal cells . Additionally, its role as an allosteric enhancer at the A1 adenosine receptor suggests it may influence cell signaling pathways in mammalian cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with the A1 adenosine receptor, enhancing the receptor’s response to agonists . This interaction likely involves binding to a specific site on the receptor, leading to conformational changes that enhance receptor activity. Additionally, its antifungal activity suggests it may inhibit or activate specific enzymes involved in fungal metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antifungal activity, indicating its potential for sustained biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antifungal activity . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, its interaction with the A1 adenosine receptor suggests it may influence adenosine metabolism . Additionally, its antifungal activity indicates it may interfere with fungal metabolic pathways, potentially inhibiting key enzymes involved in fungal growth and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. For example, its interaction with the A1 adenosine receptor suggests it may be localized to areas with high receptor density .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with the A1 adenosine receptor suggests it may be localized to the plasma membrane, where the receptor is predominantly found . Additionally, its antifungal activity indicates it may target fungal cell membranes or intracellular compartments involved in metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2,3-benzoxazine hydrochloride typically involves a Mannich reaction. This reaction includes the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with phenol to generate the benzoxazine ring . The reaction conditions often involve the use of formaldehyde and a primary amine under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free microwave thermolysis, which is a rapid and high-yielding protocol compared to conventional methods . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2,3-benzoxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .

Properties

IUPAC Name

3,4-dihydro-1H-2,3-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFVFYUKLHKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CON1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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